2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile is a heterocyclic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with furan-2-carbaldehyde in the presence of an acid catalyst. The reaction is usually carried out in absolute ethanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s furan ring and nitrile group play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-{[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile: Similar structure but with a nitrophenyl group instead of a furan ring.
2-amino-4,5-diphenylfuran-3-carbonitrile: Precursor to the target compound, lacking the furan-2-ylmethylidene group.
Uniqueness
2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile is unique due to its specific combination of a furan ring and a nitrile group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C22H14N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(E)-furan-2-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C22H14N2O2/c23-14-19-20(16-8-3-1-4-9-16)21(17-10-5-2-6-11-17)26-22(19)24-15-18-12-7-13-25-18/h1-13,15H/b24-15+ |
InChI Key |
RITWGIDUBUGTGW-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CO3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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